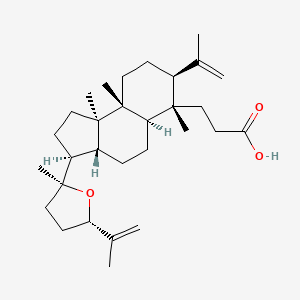

Richenoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONGBAFVTVDKQ-RQKFYXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core of Castor: An In-depth Technical Guide to Ricinoleic Acid Biosynthesis in Ricinus communis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of ricinoleic acid, the signature fatty acid of castor oil produced by Ricinus communis. This document delves into the core biochemical pathway, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the molecular processes involved.

The Central Pathway of Ricinoleic Acid Biosynthesis

Ricinoleic acid, a hydroxylated fatty acid, is synthesized in the developing endosperm of castor seeds. The key enzymatic step is the hydroxylation of oleic acid, which is esterified to the sn-2 position of phosphatidylcholine (PC). This reaction is catalyzed by the enzyme oleate 12-hydroxylase (FAH12) , a membrane-bound enzyme located in the endoplasmic reticulum.

The biosynthesis pathway can be summarized as follows:

-

De novo fatty acid synthesis in the plastid produces oleoyl-ACP.

-

Export and activation: Oleoyl-ACP is hydrolyzed, and the resulting oleic acid is exported to the cytosol and activated to oleoyl-CoA.

-

Incorporation into PC: Oleoyl-CoA is incorporated into the sn-2 position of phosphatidylcholine, forming oleoyl-PC.

-

Hydroxylation: The FAH12 enzyme hydroxylates the 12th carbon of the oleoyl moiety of PC, producing ricinoleoyl-PC. This reaction requires molecular oxygen and electrons transferred from NADH via cytochrome b5.[1]

-

Release and Activation: Ricinoleic acid is released from PC by the action of phospholipases. It is then activated to ricinoleoyl-CoA.

-

Incorporation into Triacylglycerol (TAG): Ricinoleoyl-CoA is incorporated into the glycerol backbone through the Kennedy pathway to form tri-ricinolein, the major component of castor oil.

Quantitative Data

Table 1: Fatty Acid Composition of Ricinus communis Seed Oil

| Fatty Acid | Common Name | Percentage (%) |

| C18:1-OH | Ricinoleic acid | 84.0 - 91.29 |

| C18:2 | Linoleic acid | 3.87 - 7.3 |

| C18:1 | Oleic acid | 3.97 - 5.5 |

| C16:0 | Palmitic acid | 1.3 - 1.46 |

| C18:0 | Stearic acid | 1.2 - 1.92 |

| C18:3 | α-Linolenic acid | ~0.5 |

Data compiled from multiple sources.

Table 2: Kinetic Properties of Oleate 12-Hydroxylase (FAH12)

| Parameter | Value | Substrate/Cofactor |

| Km | 4 µM | Oxygen |

| Saturation | Not saturated up to 200 µM | Oleoyl-CoA |

Note: Detailed kinetic parameters for the purified enzyme are not extensively reported in the literature.

Table 3: Relative Expression of FAH12 Gene in Ricinus communis

| Tissue | Relative Expression Level |

| Developing Endosperm | High |

| Leaf | Very Low / Negligible |

| Root | Not detected |

| Stem | Not detected |

| Flower | Not detected |

Expression is highly tissue-specific and developmentally regulated, peaking during mid-stages of seed development.

Experimental Protocols

Oleate 12-Hydroxylase Activity Assay

This protocol is adapted from methods described for assaying microsomal hydroxylase activity using radiolabeled substrates.

Objective: To measure the in vitro activity of oleate 12-hydroxylase in microsomal fractions from developing castor bean endosperm.

Materials:

-

Developing castor bean endosperm

-

Homogenization buffer (e.g., 100 mM HEPES-KOH pH 7.2, 330 mM sucrose, 1 mM EDTA, 1 mM DTT)

-

[1-14C]Oleoyl-CoA (radiolabeled substrate)

-

NADH

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., 40 mM HEPES-KOH pH 7.2, 10 mM KCl)

-

Scintillation cocktail and vials

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel G)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

-

Phosphorimager or autoradiography film

Procedure:

-

Microsome Isolation:

-

Homogenize fresh developing endosperm in ice-cold homogenization buffer using a mortar and pestle or a homogenizer.

-

Filter the homogenate through layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet mitochondria and other large organelles.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a minimal volume of reaction buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

Microsomal protein (50-100 µg)

-

Reaction buffer

-

NADH (final concentration ~1 mM)

-

BSA (final concentration ~0.1%)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding [1-14C]Oleoyl-CoA (final concentration ~10-50 µM).

-

Incubate for a defined period (e.g., 15-60 minutes) with gentle shaking.

-

Stop the reaction by adding a solution for lipid extraction (e.g., chloroform:methanol, 2:1, v/v).

-

-

Product Analysis:

-

Extract the total lipids from the reaction mixture using a standard method (e.g., Folch or Bligh-Dyer).

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform.

-

Spot the extract onto a TLC plate alongside standards for oleic acid and ricinoleic acid.

-

Develop the TLC plate in the developing solvent.

-

Visualize the separated fatty acids (e.g., using iodine vapor).

-

Identify the spot corresponding to ricinoleic acid based on the standard.

-

Scrape the silica from the ricinoleic acid spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity as nmol of ricinoleic acid formed per mg of protein per minute.

-

Lipid Extraction and Fatty Acid Analysis

Objective: To extract total lipids from castor beans and analyze the fatty acid composition by gas chromatography.

Materials:

-

Mature castor beans

-

Mortar and pestle or grinder

-

Soxhlet extraction apparatus

-

Hexane

-

Rotary evaporator

-

Methanolic HCl or BF3-methanol

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Fatty acid methyl ester (FAME) standards

Procedure:

-

Sample Preparation:

-

De-shell the castor beans.

-

Grind the kernels into a fine powder.

-

Dry the powder in an oven at 60-70°C to a constant weight.

-

-

Lipid Extraction (Soxhlet):

-

Place a known weight of the dried powder into a thimble.

-

Extract the oil using hexane in a Soxhlet apparatus for 6-8 hours.

-

After extraction, evaporate the hexane from the oil using a rotary evaporator.

-

Determine the oil yield gravimetrically.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Take a small aliquot of the extracted oil (e.g., 50 mg).

-

Add methanolic HCl or BF3-methanol and heat at 80-100°C for 1-2 hours to convert the fatty acids to their methyl esters.

-

After cooling, add water and hexane to the mixture.

-

Vortex and centrifuge to separate the layers.

-

Collect the upper hexane layer containing the FAMEs.

-

-

Gas Chromatography (GC) Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-FID.

-

Use a suitable capillary column (e.g., a polar column like BPX70).

-

Set an appropriate temperature program for the oven, injector, and detector.

-

Identify the FAME peaks by comparing their retention times with those of the FAME standards.

-

Quantify the relative percentage of each fatty acid by integrating the peak areas.

-

Quantitative Gene Expression Analysis of FAH12

Objective: To quantify the expression level of the FAH12 gene in developing castor bean endosperm using quantitative real-time PCR (qRT-PCR).

Materials:

-

Developing castor bean endosperm at different developmental stages

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

-

DNase I

-

Reverse transcription kit (e.g., SuperScript III, Invitrogen)

-

qRT-PCR master mix (e.g., SYBR Green based)

-

qRT-PCR instrument

-

Primers specific for FAH12 and a reference gene (e.g., Actin)

Procedure:

-

RNA Isolation:

-

Immediately freeze the collected endosperm tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract total RNA using a commercial kit or TRIzol reagent according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design and validate primers for the FAH12 gene and a stable reference gene.

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, primers, and SYBR Green master mix.

-

Perform the qRT-PCR in a real-time thermal cycler with appropriate cycling conditions (denaturation, annealing, extension).

-

Include no-template controls to check for contamination.

-

Perform a melt curve analysis at the end of the PCR to verify the specificity of the amplified products.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the FAH12 and the reference gene.

-

Calculate the relative expression of the FAH12 gene using the ΔΔCt method, normalizing to the expression of the reference gene.

-

This guide provides a foundational understanding of the biosynthesis of ricinoleic acid in Ricinus communis, supported by quantitative data and detailed experimental procedures. It is intended to be a valuable resource for researchers and professionals working in the fields of plant biochemistry, lipid metabolism, and the development of bio-based products.

References

A Technical Guide to Ricinoleic Acid: From Natural Sources to Cellular Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinoleic acid, a hydroxylated unsaturated fatty acid, stands as a molecule of significant interest across various scientific disciplines, from industrial chemistry to pharmacology. Its unique chemical structure, characterized by a hydroxyl group on the twelfth carbon, imparts distinct physical and chemical properties that are exploited in numerous applications. This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of ricinoleic acid. It further details established experimental protocols for its extraction and quantification and delves into its known interactions with cellular signaling pathways, offering valuable insights for researchers and professionals in drug development.

Natural Occurrence and Biosynthesis

The primary and most commercially significant source of ricinoleic acid is the castor bean plant (Ricinus communis). The oil extracted from castor beans is exceptionally rich in this fatty acid, which accounts for approximately 90% of its total fatty acid content[1][2]. This high concentration makes castor oil a readily available and economically viable starting material for the isolation of ricinoleic acid.

Beyond the castor plant, ricinoleic acid is also found in the sclerotium of the ergot fungus (Claviceps purpurea), albeit at lower concentrations[2]. Its presence in other plant oils is generally negligible, making Ricinus communis the focal point for both industrial production and research.

The biosynthesis of ricinoleic acid in the developing endosperm of castor beans originates from oleic acid[3]. The key enzymatic step is the hydroxylation of oleic acid at the 12th carbon position, a reaction catalyzed by the enzyme oleoyl-12-hydroxylase[4][5]. This enzyme is a membrane-bound desaturase-like enzyme that utilizes molecular oxygen and NADH as a cofactor[5][6].

Quantitative Analysis of Ricinoleic Acid in Natural Sources

The concentration of ricinoleic acid can vary slightly depending on the specific cultivar of Ricinus communis and the environmental conditions during its growth. The following table summarizes the typical fatty acid composition of castor oil.

| Fatty Acid | Chemical Formula | Percentage in Castor Oil (%) |

| Ricinoleic Acid | C18H34O3 | 85 - 95 |

| Oleic Acid | C18H34O2 | 2 - 6 |

| Linoleic Acid | C18H32O2 | 1 - 5 |

| Palmitic Acid | C16H32O2 | 1 - 2 |

| Stearic Acid | C18H36O2 | ~1 |

| Dihydroxystearic Acid | C18H36O4 | 0.5 - 1 |

| Others | - | <1 |

Experimental Protocols

Extraction of Castor Oil using Soxhlet Apparatus

This protocol describes a standard method for the extraction of oil from castor beans, which is rich in ricinoleic acid.

Materials and Equipment:

-

Dried and dehulled castor beans

-

Soxhlet extractor apparatus (including condenser, thimble, and round-bottom flask)

-

Heating mantle

-

n-Hexane (analytical grade)

-

Rotary evaporator

-

Grinder or mortar and pestle

-

Cellulose extraction thimbles

Procedure:

-

Sample Preparation: Grind the dried and dehulled castor beans into a fine powder to increase the surface area for efficient extraction.

-

Thimble Loading: Accurately weigh a specific amount of the ground castor bean powder (e.g., 20 g) and place it into a cellulose extraction thimble.

-

Apparatus Assembly: Assemble the Soxhlet apparatus with the thimble containing the sample placed inside the main chamber. The round-bottom flask should be filled with n-hexane (approximately 250 mL for a 20 g sample).

-

Extraction Process: Heat the n-hexane in the round-bottom flask using the heating mantle to its boiling point (69 °C). The solvent vapor will travel up to the condenser, where it will cool and drip back down onto the thimble, immersing the sample. The solvent will slowly fill the chamber and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted oil with it. This cycle is repeated for a set duration.

-

Extraction Duration: Continue the extraction process for a period of 6-8 hours to ensure complete extraction of the oil.

-

Solvent Recovery: After the extraction is complete, the n-hexane is removed from the extracted oil using a rotary evaporator. This process is performed under reduced pressure to facilitate the evaporation of the solvent at a lower temperature, thus preventing degradation of the oil.

-

Oil Yield Determination: The resulting oil is then weighed to determine the total oil yield from the castor beans.

Quantification of Ricinoleic Acid using Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines the procedure for determining the percentage of ricinoleic acid in the extracted castor oil.

Materials and Equipment:

-

Extracted castor oil

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar capillary column like HP-INNOWax)

-

Methanol containing 2% (v/v) sulfuric acid (for transesterification)

-

n-Hexane (GC grade)

-

Sodium chloride solution (saturated)

-

Anhydrous sodium sulfate

-

Ricinoleic acid methyl ester standard

-

Vials for GC analysis

Procedure:

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Accurately weigh approximately 100 mg of the extracted castor oil into a screw-capped test tube.

-

Add 2 mL of methanol containing 2% sulfuric acid.

-

Heat the mixture in a water bath at 80-90 °C for 2 hours with occasional shaking. This process converts the triglycerides into their corresponding fatty acid methyl esters.

-

After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture thoroughly and then allow the layers to separate.

-

Carefully collect the upper hexane layer, which contains the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-FID Analysis:

-

Instrumental Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 180 °C, hold for 2 minutes.

-

Ramp rate: 5 °C/min to 240 °C.

-

Final temperature: 240 °C, hold for 10 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject the prepared FAME sample into the GC-FID system.

-

The different FAMEs will separate based on their boiling points and polarity as they pass through the column.

-

The FID will detect the eluting compounds, generating a chromatogram.

-

-

-

Quantification:

-

Identify the peak corresponding to ricinoleic acid methyl ester by comparing its retention time with that of the pure standard.

-

The percentage of ricinoleic acid is calculated by the area normalization method, where the area of the ricinoleic acid methyl ester peak is expressed as a percentage of the total area of all fatty acid methyl ester peaks in the chromatogram.

-

Cellular Signaling Pathway of Ricinoleic Acid

Recent research has elucidated a key molecular mechanism through which ricinoleic acid exerts its physiological effects, a finding of significant interest to drug development professionals. Ricinoleic acid has been identified as a specific agonist for the prostaglandin E2 receptor subtype EP3 [7][8][9]. This G-protein coupled receptor (GPCR) is involved in a variety of physiological processes.

The activation of the EP3 receptor by ricinoleic acid initiates a signaling cascade that leads to the contraction of smooth muscle cells in the intestines and uterus. This mechanism underlies the well-known laxative and labor-inducing properties of castor oil[7][8][9].

Figure 1: Signaling pathway of ricinoleic acid via the EP3 receptor.

Other Potential Pharmacological Activities

Beyond its effects on smooth muscle, ricinoleic acid has demonstrated other biological activities that warrant further investigation for potential therapeutic applications. Notably, it has been shown to possess anti-inflammatory properties [1]. Studies suggest that its mechanism of action may involve interactions with sensory neuropeptides, exhibiting effects similar to capsaicin but without the associated pungency[1][4]. This makes it an interesting candidate for the development of topical anti-inflammatory agents.

Conclusion

Ricinoleic acid, readily available from castor beans, is a versatile molecule with a well-defined primary natural source and a biosynthetic pathway that is a subject of ongoing research for potential transfer to other oilseed crops. The experimental protocols for its extraction and quantification are well-established, providing a solid foundation for further research. The discovery of its specific interaction with the EP3 receptor has opened new avenues for understanding its pharmacological effects and for the potential development of novel therapeutics targeting this pathway. The additional anti-inflammatory properties of ricinoleic acid further highlight its potential as a lead compound in drug discovery and development. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this unique fatty acid.

References

- 1. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Antinociceptive activity of ricinoleic acid, a capsaicin-like compound devoid of pungent properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Ricinoleic Acid – eDrug [edrug.mvm.ed.ac.uk]

- 7. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor mediates the action of castor oil [mpg.de]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ricinoleic acid, a naturally occurring 12-hydroxy unsaturated fatty acid, is the primary component of castor oil. Its unique chemical structure, featuring a hydroxyl group on the twelfth carbon, a single double bond, and a carboxylic acid function, imparts distinctive physical and chemical properties. These characteristics make it a valuable molecule in various industrial and pharmaceutical applications, including as a precursor for synthesizing other valuable oleochemicals and as an active pharmacological agent. This guide provides a comprehensive overview of the physical and chemical properties of ricinoleic acid, detailed experimental protocols for their determination, and an exploration of its key signaling pathway.

Chemical Identity

-

IUPAC Name: (9Z,12R)-12-Hydroxyoctadec-9-enoic acid

-

Molecular Formula: C₁₈H₃₄O₃

-

Molar Mass: 298.46 g/mol

Physical Properties

Ricinoleic acid is a viscous, yellowish liquid at room temperature. Its physical properties are summarized in the table below.

| Property | Value | Units | Conditions |

| Appearance | Yellowish, Clear Viscous Liquid | - | Ambient |

| Melting Point | 5.5 | °C | - |

| Boiling Point | 245 | °C | at 10 mmHg |

| Density | 0.940 | g/cm³ | at 27.4 °C |

| Refractive Index | 1.4716 | - | at 20 °C |

| Viscosity | ~450 | cP | at 25 °C |

| Solubility in Water | Sparingly soluble | - | Ambient |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and chloroform | - | Ambient |

Chemical Properties and Reactivity

The chemical reactivity of ricinoleic acid is dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the double bond.

-

Carboxylic Acid Group: Undergoes typical reactions of carboxylic acids, such as esterification, amidation, and salt formation.

-

Hydroxyl Group: Can be esterified, etherified, or oxidized. The presence of this group contributes to the higher viscosity and polarity of ricinoleic acid compared to other fatty acids.

-

Double Bond: Allows for hydrogenation, halogenation, epoxidation, and polymerization reactions.

Spectral Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of ricinoleic acid exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl group and carboxylic acid dimer) |

| ~3010 | =C-H stretching (alkene) |

| 2925 and 2855 | C-H stretching (alkane) |

| ~1710 | C=O stretching (carboxylic acid) |

| ~1460 | C-H bending (alkane) |

| ~1240 | C-O stretching and O-H bending (carboxylic acid) |

| ~940 (broad) | O-H bending (carboxylic acid dimer) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (Proton NMR): The ¹H-NMR spectrum provides information about the different types of protons in the ricinoleic acid molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.4 | m | -CH=CH- (vinylic protons) |

| ~3.6 | m | -CH(OH)- (proton on the carbon bearing the hydroxyl group) |

| ~2.3 | t | -CH₂-COOH (protons alpha to the carbonyl group) |

| ~2.2 | m | -CH₂-CH=CH- (allylic protons) |

| ~1.6 | m | -CH₂-CH₂-COOH (protons beta to the carbonyl group) |

| ~1.3 | m | -(CH₂)n- (methylene chain protons) |

| ~0.9 | t | -CH₃ (terminal methyl protons) |

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum helps in identifying the different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~180 | -COOH (carbonyl carbon) |

| ~130 | -CH=CH- (vinylic carbons) |

| ~72 | -CH(OH)- (carbon bearing the hydroxyl group) |

| ~37 | -CH₂-CH(OH)- |

| ~34 | -CH₂-COOH |

| ~29 | -(CH₂)n- (methylene chain carbons) |

| ~25 | -CH₂-CH=CH- |

| ~23 | -CH₂-CH₃ |

| ~14 | -CH₃ (terminal methyl carbon) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of ricinoleic acid (often as its methyl ester for better volatility in GC-MS) shows a molecular ion peak and characteristic fragmentation patterns. The fragmentation is influenced by the positions of the double bond and the hydroxyl group. Common fragments arise from cleavage alpha to the hydroxyl group and cleavage adjacent to the double bond.

Signaling Pathways

Ricinoleic acid is an agonist for the prostaglandin E2 receptor 3 (EP3).[1] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade.

Caption: Ricinoleic acid activation of the EP3 receptor signaling pathway.

Upon binding of ricinoleic acid, the EP3 receptor activates an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, reduced protein kinase A (PKA) activity, and subsequent downstream cellular responses, such as smooth muscle contraction.[1]

Experimental Protocols

Determination of Melting Point (Capillary Method - adapted from ASTM D5440)

-

Sample Preparation: Ensure the ricinoleic acid sample is free of impurities and moisture. Dip a clean capillary tube into the liquid sample to a height of approximately 10 mm. Fuse the end of the tube with the sample in a small flame, avoiding burning the sample.

-

Solidification: Place the prepared capillary tubes in a refrigerator at 4-10 °C for at least 16 hours to ensure complete solidification.

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer. Suspend the thermometer in a beaker of a suitable liquid bath (e.g., water or silicone oil) ensuring the sample is immersed.

-

Heating: Heat the bath with constant stirring. The initial temperature should be about 5-10 °C below the expected melting point. Increase the temperature at a rate of approximately 0.5-1.0 °C per minute.

-

Observation: The melting point is the temperature at which the last solid crystal disappears, and the sample becomes a clear liquid. Record this temperature. Perform the measurement in triplicate and report the average.

Determination of Boiling Point (Distillation Method - adapted from ASTM D7398 for fatty acid esters)

Note: Due to the high boiling point of ricinoleic acid, vacuum distillation is recommended to prevent decomposition.

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, a vacuum source with a manometer, and a thermometer placed to measure the vapor temperature.

-

Sample Introduction: Place a known volume of ricinoleic acid and a boiling chip into the distillation flask.

-

Vacuum Application: Gradually apply vacuum to the system and record the pressure once it has stabilized.

-

Heating: Begin heating the distillation flask gently.

-

Boiling Point Determination: The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a steady distillation rate and a constant temperature reading on the thermometer. Record this temperature and the corresponding pressure.

-

Correction to Atmospheric Pressure: If necessary, the observed boiling point can be corrected to atmospheric pressure using a nomograph or appropriate equations.

Determination of Density (Pycnometer Method - adapted from OECD 109)

-

Pycnometer Preparation: Clean and dry a pycnometer of known volume and determine its mass (m₀).

-

Calibration: Fill the pycnometer with distilled water at a known temperature (e.g., 20 °C) and determine its mass (m₁). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the ricinoleic acid sample at the same temperature and determine its mass (m₂).

-

Calculation: The density (ρ) of the ricinoleic acid is calculated using the formula: ρ = (m₂ - m₀) / V.

Determination of Solubility

-

Qualitative Assessment: To a test tube containing a small amount of ricinoleic acid (e.g., 0.1 mL), add 3 mL of the solvent to be tested (e.g., water, ethanol, chloroform).

-

Mixing: Shake the test tube vigorously for 1-2 minutes.

-

Observation: Observe if a single homogeneous phase is formed (soluble), if two distinct layers remain (insoluble), or if the sample is partially dissolved (sparingly soluble).

-

Quantitative Assessment (for sparingly soluble cases): Prepare a saturated solution by adding an excess of ricinoleic acid to a known volume of the solvent. Equilibrate the mixture by stirring for an extended period (e.g., 24 hours) at a constant temperature. Separate the undissolved solute by centrifugation or filtration. Determine the concentration of ricinoleic acid in the saturated solution using a suitable analytical technique (e.g., titration, chromatography).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ricinoleic Acid Methyl Ester (FAME)

Caption: Workflow for the GC-MS analysis of ricinoleic acid.

-

Derivatization to Fatty Acid Methyl Ester (FAME): Convert the ricinoleic acid to its more volatile methyl ester. A common method is to use boron trifluoride in methanol (BF₃-methanol).

-

GC Separation: Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase). Use a temperature program to separate the FAMEs based on their boiling points and polarities.

-

MS Detection: The eluting compounds from the GC are introduced into the mass spectrometer. Electron ionization (EI) is typically used to generate charged fragments.

-

Data Analysis: The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each eluting compound. The ricinoleic acid methyl ester is identified by its characteristic retention time and mass spectrum. Quantification can be achieved by using an internal standard.

Conclusion

Ricinoleic acid possesses a unique combination of physical and chemical properties that are of significant interest to researchers and drug development professionals. Its hydroxylated structure provides a reactive site for further chemical modifications and contributes to its distinct physical characteristics. Understanding these properties, along with the methodologies for their determination and the biological pathways it influences, is crucial for harnessing the full potential of this versatile fatty acid in various scientific and industrial fields.

References

The Multifaceted Biological Activities of Ricinoleic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ricinoleic acid, the primary active component of castor oil, and its derivatives. It delves into the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with its diverse therapeutic potential, including its anti-inflammatory, analgesic, antimicrobial, and other biological effects.

Core Biological Activities of Ricinoleic Acid

Ricinoleic acid ((R)-12-hydroxy-9Z-octadecenoic acid) is an unsaturated omega-9 fatty acid that constitutes about 90% of the fatty acids in castor oil.[1] Its unique hydroxyl group confers unusual polarity and is central to its distinct biological properties. Observational and experimental studies have elucidated a range of activities, positioning ricinoleic acid and its synthetic derivatives as promising candidates for further pharmacological investigation.

Anti-inflammatory and Analgesic Properties

Ricinoleic acid exhibits notable anti-inflammatory and analgesic effects, which are believed to be mediated through mechanisms similar to those of capsaicin.[2][3][4] This involves interaction with sensory neuropeptides, particularly Substance P (SP), which plays a crucial role in neurogenic inflammation.

Topical application of ricinoleic acid has been shown to exert both pro-inflammatory and anti-inflammatory effects depending on the duration of treatment. Acute application can potentiate edema, while repeated or subchronic application leads to a marked reduction in inflammation and pain.[2][3][5] This dual activity is characteristic of agents that interact with sensory neurons. The long-term anti-inflammatory effect is associated with a reduction in SP levels in tissues.[2] Furthermore, ricinoleic acid is thought to interact with the body's prostaglandin system, which is involved in mediating inflammation and pain.[1]

Antimicrobial and Anti-biofilm Activity

Ricinoleic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including bacteria, viruses, yeasts, and molds.[6][7] The lipophilic nature of ricinoleic acid allows it to interact with and disrupt microbial cell membranes, leading to growth inhibition or cell death.[8]

Derivatives of ricinoleic acid, such as esters, glycosides, and lipoamino acids, have been synthesized to enhance its antimicrobial potency and spectrum.[8][9][10][11][12] For instance, certain lipoamino acid derivatives have shown promising antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and have also exhibited anti-biofilm capabilities.[9]

Gastrointestinal Effects

The most widely known effect of castor oil, and by extension ricinoleic acid, is its laxative action.[13] When ingested, ricinoleic acid is released in the intestine, where it irritates sensory nerve endings, promoting peristalsis.[13] It also increases the secretion of water and electrolytes into the intestinal lumen, which facilitates defecation.[13] Studies have shown that ricinoleic acid activates prostaglandin EP3 receptors on intestinal smooth muscle cells, leading to increased calcium influx and stimulated bowel movements.[14] Furthermore, it has been shown to increase nitric oxide synthase activity in the ileum and colon, which may contribute to its laxative effect.[15]

Other Biological Activities

Recent research has begun to uncover other potential therapeutic applications for ricinoleic acid:

-

Anxiolytic-like Effects: Preliminary studies in animal models suggest that castor oil and ricinoleic acid may possess anxiolytic-like properties.[16][17]

-

Cell-Cycle Regulation: In the eukaryotic model organism Saccharomyces cerevisiae (budding yeast), ricinoleic acid has been shown to inhibit Ca2+-signal-mediated cell-cycle regulation.[18]

Quantitative Data on Biological Efficacy

The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of ricinoleic acid and its derivatives in different experimental models.

Table 1: Anti-inflammatory Activity of Ricinoleic Acid

| Experimental Model | Compound | Dose | Route of Administration | Effect | Reference |

| Carrageenan-induced paw edema (mouse) | Ricinoleic Acid | 0.9 mg/mouse | Topical (repeated 8-day treatment) | Marked inhibition of edema and reduction in Substance P levels | [2] |

| Histamine-induced eyelid edema (guinea pig) | Ricinoleic Acid | 0.9 mg/guinea pig | Topical (repeated 8-day treatment) | Inhibition of edema | [5] |

| Freund's adjuvant-induced edema (mouse) | Ricinoleic Acid | Not specified | Intradermal | Reduction of established edema | [2][3] |

Table 2: Antimicrobial and Anti-biofilm Activity of Ricinoleic Acid Derivatives

| Derivative | Target Organism(s) | Activity | Quantitative Data (MIC/IC50) | Reference |

| (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate (7a) | Gram-positive bacteria (S. aureus, B. subtilis, etc.) | Antibacterial | MIC: 3.9-7.8 μg/mL | [9] |

| (Z)-methyl-12-(2-aminoacetamido)octadec-9-enoate (7a) | Gram-positive bacteria | Anti-biofilm | IC50: 1.9-4.1 μg/mL | [9] |

| (Z)-methyl 12-(2-aminopropanamido)octadec-9-enoate (7b) | Gram-positive bacteria | Antibacterial | MIC: 7.8-31.2 μg/mL | [9] |

| (Z)-methyl-12-(pyrrolidine-2-carboxamido)octadec-9-enoate (7g) | Gram-positive bacteria | Antibacterial | MIC: 7.8-31.2 μg/mL | [9] |

| Oxidized ricinoleic-lauric ester | Staphylococcus epidermidis | Antimicrobial | Highest activity among tested esters | [10][12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

Carrageenan-Induced Paw Edema in Mice

This is a widely used model for evaluating acute inflammation.

-

Animals: Male Swiss mice (20-25 g) are typically used.

-

Induction of Inflammation: A 1% solution of carrageenan in saline is prepared. A volume of 0.05 mL is injected into the subplantar region of the right hind paw.

-

Treatment: Ricinoleic acid (e.g., 0.9 mg/mouse in a suitable vehicle) or the vehicle alone is applied topically to the paw 30 minutes before the carrageenan injection for acute studies. For subchronic studies, treatment is applied daily for a specified period (e.g., 8 days) before induction of inflammation.[2]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 4, and 6 hours). The difference in paw volume between the treated and control groups indicates the anti-inflammatory effect.

-

Biochemical Analysis: At the end of the experiment, paw tissue can be excised for the measurement of inflammatory mediators like Substance P by radioimmunoassay (RIA).[2]

Determination of Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus MTCC 96, Bacillus subtilis MTCC 121) are used.

-

Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known cell density (e.g., 10^5 CFU/mL).

-

Serial Dilutions: The test compound (e.g., a ricinoleic acid derivative) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Anti-biofilm Assay

This assay measures the ability of a compound to inhibit the formation of biofilms.

-

Biofilm Formation: Bacteria are cultured in a 96-well plate in a medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose). The test compound is added at various concentrations.

-

Incubation: The plate is incubated for 24-48 hours to allow for biofilm development.

-

Staining: After incubation, the planktonic cells are removed, and the wells are washed. The remaining biofilm is stained with a solution like crystal violet.

-

Quantification: The stain is solubilized (e.g., with ethanol), and the absorbance is measured using a microplate reader. The reduction in absorbance in the presence of the test compound compared to the control indicates the anti-biofilm activity. The IC50 value (the concentration that inhibits 50% of biofilm formation) can then be calculated.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of ricinoleic acid and its derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Neurogenic Inflammation Pathway

Ricinoleic acid's anti-inflammatory and analgesic effects are linked to its interaction with sensory neurons and the subsequent modulation of neurogenic inflammation.

Caption: Chronic ricinoleic acid application inhibits sensory neurons, reducing Substance P release and subsequent neurogenic inflammation.

Laxative Action Pathway

The laxative effect of ricinoleic acid involves the stimulation of intestinal smooth muscle contraction.

Caption: Ricinoleic acid activates EP3 receptors, leading to increased intestinal peristalsis.

Experimental Workflow for Antimicrobial Testing

A typical workflow for evaluating the antimicrobial properties of ricinoleic acid derivatives.

References

- 1. Can Ricinoleic Acid in Castor Oil Help Reduce Arthritis Pain and Inflammation? | Health and Me [healthandme.com]

- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ricinus - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of ricinoleic acid-based lipoamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Ricinoleic Acid – eDrug [edrug.mvm.ed.ac.uk]

- 14. How Castor Oil Can Complement Your Anti-Inflammatory Treatment Plan [rupahealth.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Mechanisms of Ricinoleic Acid: A Technical Guide for Researchers

An In-depth Examination of the Signaling Pathways and Molecular Interactions of a Unique Hydroxy Fatty Acid

Abstract

Ricinoleic acid, the primary active component of castor oil, has been utilized for centuries for its therapeutic properties, notably as a laxative and labor-inducing agent. Recent scientific investigations have moved beyond its traditional uses to elucidate the specific molecular mechanisms by which it exerts its effects on a cellular level. This technical guide provides a comprehensive overview of the current understanding of ricinoleic acid's mechanism of action, with a focus on its interaction with prostanoid receptors and subsequent downstream signaling cascades. Additionally, this guide explores its role in inflammation and other potential cellular pathways. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed resource to support further investigation and therapeutic application of this unique fatty acid.

Core Mechanism of Action: Prostanoid Receptor Agonism

The principal mechanism of action of ricinoleic acid is its function as a specific agonist for the prostaglandin E2 (PGE2) receptors, particularly the EP3 and EP4 subtypes. Unlike many fatty acids that exhibit non-specific effects, ricinoleic acid demonstrates a receptor-mediated mode of action, which accounts for its potent and specific physiological effects.

Interaction with EP3 and EP4 Receptors

Studies have conclusively shown that ricinoleic acid directly binds to and activates EP3 and EP4 receptors. While it demonstrates a lower potency compared to PGE2, its efficacy in activating these receptors is comparable. Notably, other structurally similar fatty acids, such as oleic acid, do not exhibit the same activity, highlighting the importance of the hydroxyl group at the 12th carbon of ricinoleic acid for receptor binding and activation.

The activation of EP3 and EP4 receptors by ricinoleic acid initiates distinct downstream signaling pathways, which are responsible for its diverse physiological effects.

Signaling Pathways

EP3 Receptor Signaling Cascade

The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor by ricinoleic acid leads to the following cascade of events:

-

Gαi Activation: The binding of ricinoleic acid induces a conformational change in the EP3 receptor, leading to the activation of the associated Gi protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Calcium Mobilization: Critically, activation of the EP3 receptor by ricinoleic acid also leads to an increase in intracellular calcium concentration ([Ca2+]i). This effect is mediated through the βγ subunits of the G-protein, which can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores. The increase in intracellular calcium in smooth muscle cells is a key event leading to muscle contraction.

EP4 Receptor Signaling Cascade

The EP4 receptor is also a GPCR, but it primarily couples to the stimulatory G-protein, Gs. However, evidence suggests it can also couple to Gi. Activation of the EP4 receptor by ricinoleic acid can lead to:

-

Gαs Activation: Binding of ricinoleic acid stimulates the Gαs subunit.

-

Activation of Adenylyl Cyclase: The activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is typically associated with smooth muscle relaxation.

-

Gαi Coupling: The EP4 receptor can also couple to Gαi, which, as with the EP3 receptor, can lead to the activation of the PI3K/Akt pathway.

The dual coupling of the EP4 receptor to both Gs and Gi suggests that its activation by ricinoleic acid could lead to more complex and context-dependent cellular responses.

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of ricinoleic acid with its target receptors and its effects on cellular signaling.

| Parameter | Value | Cell Line / System | Reference |

| EP3 Receptor Binding | |||

| IC50 (Displacement of ³H-PGE2) | 500 nM | CHO cells expressing human EP3 | |

| Functional Activity | |||

| EC50 (Intracellular Ca²⁺ mobilization) | ~3 µM | MEG-01 cells | |

| EC50 (EP3 receptor activation) | ~1 µM | CHO-K1 cells with Ca²⁺ sensor | |

| EC50 (EP4 receptor activation) | ~1 µM | CHO-K1 cells with Ca²⁺ sensor | |

| Smooth Muscle Contraction | |||

| Concentration for Contraction | 100 µM | Isolated mouse intestinal segments | |

| Concentration for Uterine Contraction | 100 µM | Isolated mouse uterine segments |

Anti-Inflammatory and Other Potential Mechanisms

Anti-inflammatory Effects

Ricinoleic acid exhibits both pro- and anti-inflammatory properties that appear to be dose and context-dependent. Its anti-inflammatory actions are particularly noteworthy and are thought to be mediated through a mechanism distinct from its effects on EP3/EP4 receptors.

-

Modulation of Substance P: Repeated topical application of ricinoleic acid has been shown to reduce tissue levels of Substance P, a neuropeptide involved in neurogenic inflammation and pain signaling. This effect is similar to that of capsaicin, though ricinoleic acid does not appear to directly activate the capsaicin receptor, TRPV1.

-

Capsaicin-like but Distinct Mechanism: While ricinoleic acid mimics some of the anti-inflammatory effects of capsaicin, it does not induce the same sensory neuron activation (e.g., inward cationic current), suggesting a different molecular target or mechanism of action in sensory neurons.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

Some fatty acids and their metabolites are known to be ligands for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation. While some studies have explored the interaction of various fatty acids with PPARγ, there is currently a lack of direct evidence and quantitative data to firmly establish ricinoleic acid as a significant PPARγ agonist. Further research is required to determine if this represents a viable mechanism of action for ricinoleic acid.

Experimental Protocols

Intracellular Calcium Mobilization Assay

-

Objective: To measure the ability of ricinoleic acid to induce an increase in intracellular calcium concentration.

-

Cell Line: MEG-01 cells or CHO-K1 cells stably expressing the target receptor (e.g., EP3 or EP4) and a bioluminescent Ca²⁺ sensor.

-

Methodology:

-

Cells are seeded in a 96-well plate and cultured to confluency.

-

The culture medium is replaced with a buffer containing a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) and incubated to allow for dye loading.

-

After washing to remove extracellular dye, the plate is placed in a fluorometric imaging plate reader.

-

A baseline fluorescence reading is established.

-

Ricinoleic acid (or other test compounds) at various concentrations is added to the wells.

-

Changes in fluorescence intensity, corresponding to changes in intracellular Ca²⁺ concentration, are recorded over time.

-

Data are typically expressed as the ratio of fluorescence at two different excitation wavelengths or as a percentage of the maximal response to a positive control (e.g., ionomycin).

-

siRNA-Mediated Gene Silencing for Receptor Identification

-

Objective: To identify the specific GPCR responsible for mediating the cellular effects of ricinoleic acid.

-

Methodology:

-

A library of small interfering RNAs (siRNAs) targeting all known non-olfactory human GPCRs is utilized.

-

MEG-01 cells are transfected with individual siRNA pools in a 96-well format. A non-targeting siRNA is used as a negative control.

-

After a sufficient incubation period to allow for gene silencing (typically 48-72 hours), the cells are subjected to the intracellular calcium mobilization assay as described above, with ricinoleic acid as the stimulus.

-

The response of cells treated with each specific siRNA is compared to the response of cells treated with the negative control siRNA.

-

A significant reduction in the calcium response in cells treated with an siRNA targeting a specific receptor (e.g., EP3 or EP4) identifies that receptor as mediating the effect of ricinoleic acid.

-

Isolated Smooth Muscle Contraction Assay

-

Objective: To measure the direct effect of ricinoleic acid on the contractility of intestinal or uterine smooth muscle.

-

Methodology:

-

Segments of intestinal (e.g., ileum, colon) or uterine tissue are obtained from experimental animals (e.g., mice).

-

The tissue segments are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

One end of the tissue is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.

-

The tissue is allowed to equilibrate under a resting tension.

-

Ricinoleic acid is added to the organ bath in a cumulative or non-cumulative manner, and the resulting changes in contractile force and frequency are recorded.

-

Positive controls, such as carbachol or potassium chloride, are used to confirm tissue viability and maximal contractile capacity.

-

Conclusion

Ricinoleic acid exerts its primary physiological effects through a well-defined, receptor-mediated mechanism involving the activation of EP3 and EP4 prostanoid receptors. The subsequent activation of Gi and Gs signaling pathways, leading to modulation of intracellular cAMP and calcium levels, provides a clear molecular basis for its known laxative and uterotonic properties. Furthermore, emerging evidence points to distinct anti-inflammatory actions that involve the modulation of neuropeptides like Substance P, suggesting a broader therapeutic potential for this unique hydroxy fatty acid. The detailed understanding of these cellular pathways, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for future research and the development of novel therapeutics targeting these mechanisms. Further investigation into its potential interaction with PPARγ and the precise molecular targets of its anti-inflammatory effects will undoubtedly reveal even more about the complex cellular biology of ricinoleic acid.

The Historical Unraveling of a Unique Fatty Acid: A Technical Guide to the Discovery and Isolation of Ricinoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinoleic acid, a hydroxylated unsaturated fatty acid, stands as a molecule of significant historical and industrial importance. Comprising nearly 90% of the fatty acids in castor oil, its discovery and subsequent characterization laid the groundwork for a deeper understanding of lipid chemistry and its applications, ranging from traditional medicine to modern polymer science. This technical guide provides an in-depth exploration of the historical journey of ricinoleic acid, from its initial discovery and isolation to the elucidation of its chemical structure and the early understanding of its biological effects. The content is tailored for a scientific audience, with a focus on experimental details, quantitative data, and the logical progression of scientific inquiry.

The Dawn of Discovery: Initial Isolation of Ricinoleic Acid

The first documented isolation of what would come to be known as ricinoleic acid was achieved in 1848 by the German chemist Friedrich Saalmüller.[1][2] His work, published in Annalen der Chemie und Pharmacie, detailed the saponification of castor oil to yield a novel fatty acid.[1] While the purity of this initial isolate was likely not high by modern standards, Saalmüller's pioneering work marked the formal discovery of this unique hydroxy fatty acid.

Experimental Protocol: Saalmüller's Saponification of Castor Oil (1848)

The following protocol is a reconstruction of the likely steps undertaken by Saalmüller based on the chemical knowledge and techniques of the era.

Objective: To isolate the constituent fatty acids from castor oil.

Materials:

-

Castor oil (Ricinus communis seed oil)

-

Potash (potassium hydroxide) or Soda lye (sodium hydroxide)

-

Ethanol (as a solvent)

-

Mineral acid (e.g., hydrochloric acid or sulfuric acid)

-

Water

-

Heating apparatus (e.g., retort or flask with a condenser)

-

Filtration apparatus

Methodology:

-

Saponification: A measured quantity of castor oil was heated with an alcoholic solution of a strong alkali (potash or soda lye). This process, known as saponification, hydrolyzes the triglyceride esters in the oil, yielding glycerol and the potassium or sodium salts of the fatty acids (soap).

-

Solvent Removal: The ethanol was likely removed by distillation.

-

Acidification: The resulting soap solution was dissolved in water and then acidified with a mineral acid. This protonates the fatty acid salts, causing the free fatty acids to precipitate out of the aqueous solution.

-

Isolation and Washing: The precipitated fatty acids, including the crude ricinoleic acid, were separated from the acidic aqueous layer by filtration or decantation. The isolated fatty acids were then likely washed with water to remove any remaining mineral acid and other water-soluble impurities.

-

Drying: The crude fatty acid mixture was then dried.

Expected Outcome: A viscous, oily mixture of fatty acids, with ricinoleic acid being the predominant component. The purity at this stage was not determined with the precision of modern methods.

Elucidating the Molecular Architecture: The Structural Determination of Ricinoleic Acid

Nearly half a century after its initial isolation, the chemical structure of ricinoleic acid was successfully determined by A. Goldsobel in 1894. His research, published in the Berichte der deutschen chemischen Gesellschaft, was a landmark achievement in natural product chemistry, employing the chemical degradation and derivatization techniques of the time to piece together the molecule's intricate structure.

Key Experimental Approaches for Structure Elucidation in the Late 19th Century

The determination of a complex organic structure in the late 19th century was a meticulous process involving a series of chemical reactions to break the molecule into smaller, more easily identifiable fragments. The following represents the logical workflow likely employed by Goldsobel.

Experimental Protocol: Oxidative Cleavage of Ricinoleic Acid (Hypothetical Reconstruction)

Objective: To determine the position of the double bond in the ricinoleic acid carbon chain.

Materials:

-

Purified ricinoleic acid

-

Oxidizing agent (e.g., potassium permanganate or ozone, followed by oxidative workup)

-

Solvent (e.g., acetone, water)

-

Apparatus for chemical reactions, distillation, and crystallization

Methodology:

-

Oxidation: A solution of ricinoleic acid in a suitable solvent was treated with a strong oxidizing agent.

-

Permanganate Oxidation: Treatment with a cold, dilute, alkaline solution of potassium permanganate would hydroxylate the double bond. Further oxidation under harsher conditions (hot, acidic, or more concentrated permanganate) would cleave the carbon-carbon double bond.

-

Ozonolysis: (A later, but conceptually similar technique) Passing ozone through a solution of ricinoleic acid would form an ozonide, which upon oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids.

-

-

Workup and Isolation of Products: After the reaction, the mixture was worked up to separate the acidic products from the inorganic byproducts. This would involve acidification, extraction with a solvent like ether, and subsequent separation of the resulting carboxylic acids.

-

Identification of Cleavage Products: The isolated acidic fragments were then purified (e.g., by crystallization or distillation) and identified. The key to determining the double bond's position was the identification of the dicarboxylic acid and the monocarboxylic acid formed upon cleavage. For ricinoleic acid (a C18 fatty acid with a double bond at C9), oxidative cleavage would be expected to yield azelaic acid (a C9 dicarboxylic acid) and heptanoic acid (a C7 monocarboxylic acid).

Refining the Purity: Early 20th-Century Isolation Techniques

The early 20th century saw significant advancements in the purification of ricinoleic acid, driven by the need for higher quality material for both research and industrial applications. A key figure in this era was Theodore H. Rider, who, in the 1930s, patented several methods for purifying ricinoleic acid from the other fatty acids present in castor oil, namely oleic, linoleic, stearic, and dihydroxystearic acids.

Experimental Protocol: Purification of Ricinoleic Acid via Low-Temperature Crystallization (Based on Rider's Patents)

Objective: To separate ricinoleic acid from saturated and other unsaturated fatty acids present in castor oil.

Materials:

-

Free fatty acids from saponified castor oil

-

Low molecular weight alcohol (e.g., methanol, ethanol, isopropanol)

-

Apparatus for chilling to low temperatures (e.g., an ice-salt bath or a mechanical refrigeration unit)

-

Filtration apparatus suitable for low-temperature use

Methodology:

-

Dissolution: The mixture of free fatty acids obtained from the saponification of castor oil was dissolved in an equal volume of a suitable alcohol.

-

Chilling and Precipitation: The alcoholic solution was then chilled to a low temperature (e.g., -15°C). At this temperature, the more saturated fatty acids (stearic and dihydroxystearic acid) have lower solubility and precipitate out of the solution.

-

Filtration: The chilled mixture was filtered to remove the precipitated solid fatty acids. The filtrate contained the ricinoleic acid, along with the other unsaturated fatty acids (oleic and linoleic acid).

-

Solvent Removal: The alcohol was removed from the filtrate, for instance, by distillation or by washing with a large volume of water.

-

Further Purification (Optional): Rider's patents also described further purification steps to separate ricinoleic acid from oleic and linoleic acids. This involved esterification of the remaining fatty acid mixture, followed by fractional distillation of the esters. The ricinoleic acid ester, having a different boiling point due to the hydroxyl group, could be separated from the other unsaturated fatty acid esters. The purified ricinoleic acid ester could then be saponified to yield highly purified ricinoleic acid.

Quantitative Data from Historical Purification Methods

The following table summarizes the approximate purity and yield of ricinoleic acid obtained through various historical and early 20th-century methods. It is important to note that the analytical techniques of the time were not as precise as modern methods, and these values should be considered estimates.

| Method | Investigator(s) | Year | Purity (%) | Yield (%) | Analytical Method for Purity |

| Initial Saponification | Saalmüller | 1848 | Not Reported | Not Reported | Melting Point, Physical Properties |

| Low-Temperature Crystallization | Rider | 1930s | >90% (estimated) | Not explicitly stated in patents | Iodine Value, Saponification Value |

| Fractional Distillation of Esters | Rider | 1930s | High (approaching pure) | Not explicitly stated in patents | Physical constants of the ester |

Early Insights into Biological Activity: The "Irritant" Theory of Laxation

For centuries, castor oil has been recognized for its potent laxative effect.[3] Early scientific investigations into this phenomenon, prior to the discovery of specific molecular receptors, were based on observable physiological effects. The prevailing theory in the late 19th and early 20th centuries was that ricinoleic acid acted as a localized "irritant" to the intestinal mucosa.[4]

This "irritant" theory proposed a direct action of ricinoleic acid on the lining of the small intestine. It was believed that this irritation stimulated intestinal secretions and peristalsis, leading to the purgative effect. While simplistic by modern standards, this theory was based on the understanding of the time that certain substances could provoke a physiological response through direct local action.

It is now understood that the laxative effect of ricinoleic acid is mediated through its interaction with the prostaglandin EP3 receptor on intestinal smooth muscle cells, a discovery made much later. However, the early "irritant" theory represents a crucial step in the scientific journey to understand the pharmacological effects of this fascinating molecule.

Conclusion

The historical discovery and isolation of ricinoleic acid represent a compelling narrative of scientific progress. From the foundational work of Saalmüller and the structural elucidation by Goldsobel to the more refined purification methods of the early 20th century, the study of this unique fatty acid has continually advanced our knowledge of lipid chemistry. The early theories regarding its biological activity, while now superseded, highlight the iterative nature of scientific understanding. This historical perspective provides a valuable context for contemporary researchers and drug development professionals working with ricinoleic acid and its derivatives, reminding us of the ingenuity and perseverance that underpin scientific discovery.

References

Ricinoleic Acid: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ricinoleic acid, a hydroxylated unsaturated fatty acid, is the primary active component of castor oil, derived from the seeds of Ricinus communis.[1][2] Constituting up to 90% of castor oil, this unique fatty acid has been a staple in traditional medicine for centuries, lauded for a variety of therapeutic effects.[3] This technical guide provides an in-depth review of the current scientific understanding of ricinoleic acid's therapeutic potential, focusing on its pharmacological mechanisms, supported by preclinical and clinical data. It aims to serve as a comprehensive resource for researchers and professionals in drug development by detailing experimental protocols, presenting quantitative data in a structured format, and illustrating key biological pathways.

Pharmacological Properties and Mechanisms of Action

Ricinoleic acid exerts its effects through several distinct mechanisms, primarily involving prostanoid receptors and sensory nerve modulation.

Anti-inflammatory and Analgesic Effects

Ricinoleic acid exhibits a dual nature in its inflammatory response, acting as both a pro-inflammatory and an anti-inflammatory agent, with effects dependent on the duration of application.[4][5] This paradoxical action is similar to that of capsaicin.[4][5][6]

-

Acute Pro-inflammatory Action : A single topical application of ricinoleic acid can enhance edema in models of acute inflammation, such as carrageenan-induced paw edema in mice.[6] This effect is thought to be mediated by sensory neuropeptides.

-

Chronic Anti-inflammatory Action : Conversely, repeated topical application over several days leads to a significant reduction in inflammation.[4][5][6] This anti-inflammatory effect is associated with a decrease in substance P levels in the treated tissues.[6]

Observational studies have highlighted the notable analgesic and anti-inflammatory properties of topically applied ricinoleic acid.[6][7] Its analgesic properties are attributed to its interaction with specific pain receptors, effectively reducing pain signals.[8] In a clinical trial involving patients with knee osteoarthritis, daily topical application of castor oil resulted in a significant reduction in pain.[8]

Laxative and Prokinetic Effects

The most well-documented therapeutic use of ricinoleic acid (via castor oil) is its potent laxative effect.[1][9][10][11] After oral ingestion, castor oil is hydrolyzed by intestinal lipases, releasing ricinoleic acid.[1][9]

Ricinoleic acid then activates prostaglandin EP3 receptors on smooth muscle cells in the intestines and uterus.[1][9][12] This activation leads to increased peristalsis and intestinal secretion, promoting bowel movements.[11] Studies in mice have shown that the laxative effect of ricinoleic acid is absent in mice lacking EP3 receptors, confirming this receptor's crucial role.[9][13]

Uterine Contraction

The same mechanism responsible for its laxative effect also underlies its ability to induce uterine contractions. By activating EP3 receptors in the uterine smooth muscle, ricinoleic acid can stimulate labor.[9][12]

Signaling Pathways

Ricinoleic acid is a selective agonist for the prostaglandin EP3 and EP4 receptors.[9][14]

-

EP3 Receptor Activation : The binding of ricinoleic acid to EP3 receptors on smooth muscle cells is the primary mechanism for its laxative and labor-inducing effects.[9][12][15] This interaction initiates a signaling cascade that results in smooth muscle contraction.[1][9]

-

EP4 Receptor Activation : Activation of EP4 receptors is associated with anti-inflammatory responses.[16] This pathway involves the suppression of pro-inflammatory factor production in immune cells like macrophages.[16]

Below is a diagram illustrating the signaling pathway of ricinoleic acid via EP3 and EP4 receptors.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the therapeutic effects of ricinoleic acid.

Table 1: Anti-inflammatory Effects of Ricinoleic Acid

| Model | Species | Treatment | Dose | Outcome | Reference |

| Carrageenan-induced paw edema | Mouse | Acute topical application | 0.9 mg/mouse | Significant increase in paw edema | [6] |

| Carrageenan-induced paw edema | Mouse | 8-day repeated topical treatment | 0.9 mg/mouse | Marked inhibition of paw edema | [6] |

| Histamine-induced eyelid edema | Guinea-pig | Acute or repeated application | Not specified | Similar effects to carrageenan model | [6] |

| Freund's adjuvant-induced edema | Mouse | 1-3 weeks intradermal | Not specified | Reduced established edema | [6] |

| Carrageenan-induced blepharitis | Guinea-pig | Repeated (8 days) topical application | 0.9 mg/guinea-pig | Inhibition of eyelid edema | [4][5] |

| Reduction in tachykinin content | Guinea-pig | 8-day repeated topical application | 0.9 mg/guinea-pig | 75%-80% reduction of SP, 46%-51% reduction of NKA | [4][5] |

| CGRP release from DRG neurons | Rat | 24-h incubation | 0.1 mM | Significant decrease in capsaicin-induced CGRP release | [4][5] |

Table 2: Pro-inflammatory Effects of Ricinoleic Acid (Acute Application)

| Model | Species | Treatment | Dose | Outcome | Reference |

| Carrageenan-induced eyelid edema | Guinea-pig | Topical application | 10–100 mg/guinea-pig | Caused eyelid reddening and edema | [4][5] |

| Carrageenan-induced eyelid edema | Guinea-pig | Topical application (low dose) | 0.3–3 mg/guinea-pig | Potentiated carrageenan-induced edema | [4][5] |

Experimental Protocols

Detailed methodologies from key studies are outlined below to facilitate replication and further investigation.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the anti-inflammatory activity of ricinoleic acid.

-

Animals : Male mice are typically used.

-

Induction of Inflammation : A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the right hind paw.

-

Treatment :

-

Measurement of Edema : Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer or calipers.

-

Biochemical Analysis : Tissue levels of inflammatory mediators, such as Substance P, can be measured by radioimmunoassay (RIA).[6]

The workflow for this experimental protocol is illustrated in the diagram below.

In Vitro Studies on Dorsal Root Ganglia (DRG) Neurons

These experiments investigate the capsaicin-like mechanism of ricinoleic acid.

-

Cell Culture : DRG neurons are acutely dissociated from rats and cultured.

-

Electrophysiology : The effect of ricinoleic acid on capsaicin-induced inward currents is measured using patch-clamp techniques. Neurons are exposed to ricinoleic acid (e.g., 0.1 mM for 5 minutes) before the application of capsaicin (1 µM).[4]

-

Neuropeptide Release Assay : The effect of ricinoleic acid on calcitonin gene-related peptide (CGRP) release is quantified. Cultured DRG neurons are incubated with ricinoleic acid (e.g., 0.1 mM for 24 hours) before being stimulated with capsaicin (1 µM). The amount of CGRP released into the culture medium is then measured.[4]

Therapeutic Applications and Future Directions

The diverse biological activities of ricinoleic acid suggest its potential in various therapeutic areas.

Dermatology and Topical Drug Delivery

The anti-inflammatory and analgesic properties of ricinoleic acid make it a promising candidate for topical treatments of skin conditions and localized pain.[3][8] It has been incorporated into pluronic lecithin organogel (PLO) systems for transdermal drug delivery, where it was found to enhance the permeability of ketoprofen.[17] A ricinoleic acid PLO gel also demonstrated significant anti-inflammatory activity in vitro and in vivo.[18]

Gastroenterology

While its use as a laxative is well-established, further research could explore its potential in managing other gastrointestinal disorders. A recent study investigated the effects of castor oil on intestinal permeability in healthy individuals, suggesting its use as a provocative test for treatments aimed at restoring gut barrier function.[19][20][21]

Anxiolytic Potential

Preliminary evidence from a study in mice suggests that castor oil and ricinoleic acid may have anxiolytic-like effects.[22] This opens up a new avenue for research into the neurological effects of ricinoleic acid.

Antimicrobial and Other Activities

Ricinoleic acid and its derivatives have been shown to possess antimicrobial and anticancer activities in vitro.[23] It is also used in the synthesis of various oleochemicals and as a capping agent in nanoparticle synthesis.[2]

Conclusion

Ricinoleic acid is a multifaceted fatty acid with a range of therapeutic possibilities that extend far beyond its traditional use as a laxative. Its dual anti-inflammatory and pro-inflammatory actions, mediated through a capsaicin-like mechanism, and its specific activation of EP3 and EP4 prostaglandin receptors, provide a solid foundation for its development as a novel therapeutic agent. The evidence supporting its analgesic, anti-inflammatory, and drug delivery enhancing properties is compelling. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in various diseases and to establish its safety and efficacy for a broader range of clinical applications. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for scientists and researchers dedicated to exploring the full therapeutic capacity of this ancient remedy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]

- 3. How Castor Oil Can Complement Your Anti-Inflammatory Treatment Plan [rupahealth.com]

- 4. researchgate.net [researchgate.net]